molecular formula C10H17F2NO4 B11726798 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate

Cat. No.: B11726798
M. Wt: 253.24 g/mol
InChI Key: SRJNSQAUCPDXSN-LURJTMIESA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst like Bu4NI.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobutanoate: Similar structure but with only one fluorine atom.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-butanoate: Lacks fluorine atoms, making it less reactive.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and stability.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1

InChI Key

SRJNSQAUCPDXSN-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC

Origin of Product

United States

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